4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including its ability to inhibit various kinases, which makes it a promising candidate for drug development, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that are further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential to inhibit kinases, making it a candidate for cancer research.
Medicine: Its kinase inhibition properties are explored for developing new anticancer drugs.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins, thereby inhibiting kinase activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit various kinases and have similar biological activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These are known for their kinase inhibition and adenosine receptor antagonism.
Uniqueness
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct selectivity and potency towards certain kinases compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug development .
Properties
IUPAC Name |
4-(3-hydroxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-9(17)4-3-8-10(12-5-2-6-16)13-7-14-11(8)15/h3-4,7,16H,2,5-6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCXVARIFROGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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